Cas no 106840-80-6 (N,2-dimethyl-4-nitrobenzene-1-sulfonamide)

N,2-Dimethyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by its nitro-substituted aromatic ring and dimethylamine functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as an intermediate in the preparation of more complex molecules. Its nitro group enhances reactivity in electrophilic and nucleophilic substitution reactions, while the sulfonamide moiety contributes to its stability and potential biological activity. The structural features of this compound make it valuable for applications in medicinal chemistry, particularly in the development of sulfa drugs and other bioactive agents. Its well-defined chemical properties ensure consistent performance in synthetic workflows.
N,2-dimethyl-4-nitrobenzene-1-sulfonamide structure
106840-80-6 structure
Product Name:N,2-dimethyl-4-nitrobenzene-1-sulfonamide
CAS No:106840-80-6
MF:C8H10N2O4S
MW:230.241000652313
CID:4500877
PubChem ID:37477651
Update Time:2025-05-20

N,2-dimethyl-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N,2-dimethyl-4-nitro-
    • N,2-dimethyl-4-nitrobenzene-1-sulfonamide
    • SCHEMBL10126623
    • N,2-dimethyl-4-nitrobenzenesulfonamide
    • 106840-80-6
    • DTXSID901283678
    • EN300-1453402
    • Inchi: 1S/C8H10N2O4S/c1-6-5-7(10(11)12)3-4-8(6)15(13,14)9-2/h3-5,9H,1-2H3
    • InChI Key: UQEWYFUVGJOBRZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)[N+](=O)[O-])(NC)(=O)=O

Computed Properties

  • Exact Mass: 230.03612798Da
  • Monoisotopic Mass: 230.03612798Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 100Ų

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Additional information on N,2-dimethyl-4-nitrobenzene-1-sulfonamide

Introduction to N,2-dimethyl-4-nitrobenzene-1-sulfonamide (CAS No. 106840-80-6)

N,2-dimethyl-4-nitrobenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 106840-80-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of N,2-dimethyl-4-nitrobenzene-1-sulfonamide, including its nitro and methyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in many drugs, exhibiting a broad spectrum of biological effects. N,2-dimethyl-4-nitrobenzene-1-sulfonamide incorporates this moiety into a benzene ring that is further modified with a nitro group at the 4-position and two methyl groups at the 2- and 3-positions. This specific arrangement enhances the compound's interaction with biological targets, potentially leading to novel pharmacological activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of N,2-dimethyl-4-nitrobenzene-1-sulfonamide with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new therapeutic agents. For instance, preliminary computational studies have indicated that it could interact with enzymes involved in inflammatory pathways, potentially offering benefits in treating inflammatory diseases.

In vitro experiments have also been conducted to evaluate the pharmacokinetic properties of N,2-dimethyl-4-nitrobenzene-1-sulfonamide. These studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. The presence of both lipophilic (methyl groups) and hydrophilic (sulfonamide) regions in its structure suggests that it may exhibit moderate solubility in both aqueous and lipid environments, which could influence its bioavailability and therapeutic efficacy.

The synthesis of N,2-dimethyl-4-nitrobenzene-1-sulfonamide involves multi-step organic reactions, including nitration, sulfonation, and alkylation. The precise control of reaction conditions is crucial to achieving high yields and purity. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been explored to optimize the synthesis pathway. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring a cleaner final product suitable for further pharmaceutical applications.

One of the most intriguing aspects of N,2-dimethyl-4-nitrobenzene-1-sulfonamide is its potential as a lead compound for drug discovery. Researchers are particularly interested in its ability to modulate biological pathways associated with diseases such as cancer and autoimmune disorders. Preclinical studies have begun to explore its effects on cell proliferation and apoptosis in cancer cell lines. The nitro group in its structure can be reduced to an amine under specific conditions, which may alter its biological activity significantly. This redox-sensitive property makes it an attractive candidate for developing prodrugs or targeted therapies.

The role of sulfonamides in medicinal chemistry has been well-documented over several decades. They have been successfully used in antibiotics, diuretics, anticonvulsants, and other therapeutic areas. The introduction of substituents like methyl groups and nitro groups into the sulfonamide core can fine-tune its pharmacological properties. For example, methyl groups can enhance lipophilicity while maintaining water solubility, whereas nitro groups can increase electrophilicity for further functionalization or interaction with biological targets.

Recent research has also highlighted the importance of sulfonamides in developing kinase inhibitors. Many kinases are critical targets in cancer therapy due to their role in cell signaling pathways. N,2-dimethyl-4-nitrobenzene-1-sulfonamide has shown potential as an inhibitor of certain kinases by competing with ATP binding or modulating enzyme conformation. Structural modifications based on this scaffold could lead to more potent and selective kinase inhibitors with improved therapeutic profiles.

The environmental impact of pharmaceutical compounds is another area of growing concern. While N,2-dimethyl-4-nitrobenzene-1-sulfonamide is not classified as a high-risk environmental pollutant due to its moderate solubility and rapid degradation under certain conditions, responsible handling and disposal practices are still essential during synthesis and application phases. Researchers are exploring green chemistry approaches to minimize waste generation during synthesis while maintaining high yields.

In conclusion,N,2-dimethyl-4-nitrobenzene-1-sulfonamide (CAS No. 106840-80-6) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery efforts targeting various diseases. As computational methods continue to advance alongside traditional experimental techniques,N,N,2,dimethyl,4,nitrobenzene,1,sulfonamide holds promise for contributing to the development of novel therapeutic agents that could improve patient outcomes worldwide.

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